molecular formula C16H17HgN3O2 B096479 Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]- CAS No. 19447-62-2

Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-

Cat. No. B096479
CAS RN: 19447-62-2
M. Wt: 483.92 g/mol
InChI Key: ORGOEGSBRIEKQT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a complex organic compound that contains both mercury and azo groups.

Mechanism Of Action

The mechanism of action of mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' is based on the interaction between its azo group and the target biomolecule. The azo group can form a reversible bond with the target molecule, which leads to a change in the optical properties of the compound. This change can be detected and quantified using spectroscopic techniques.

Biochemical And Physiological Effects

Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or induce toxicity at the concentrations typically used in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' in lab experiments is its high sensitivity and specificity. It can detect biomolecules at very low concentrations, which makes it an ideal reagent for studying biological processes. However, one of the limitations of using this compound is its high cost and the complex synthesis method.

Future Directions

The future directions for the use of mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' in scientific research are vast. One potential application is in the development of new biosensors for the detection of disease biomarkers. Another potential application is in the development of new imaging agents for the visualization of biological processes in vivo. Finally, this compound could be used in the development of new drug delivery systems that target specific biomolecules in the body.
Conclusion
Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' is a complex organic compound that has been widely used in scientific research due to its unique properties. It is a highly sensitive and specific reagent that can be used to detect various biomolecules. The synthesis method of this compound is complex, but its potential applications in scientific research are vast.

Synthesis Methods

The synthesis of mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' is a complex process that involves several steps. The first step is the synthesis of the azo compound, which is achieved by the reaction of aniline with nitrous acid. The resulting diazonium salt is then coupled with N,N-dimethylaniline to form the azo compound. The final step involves the reaction of the azo compound with mercury acetate to form mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-'.

Scientific Research Applications

Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-' has been widely used in scientific research due to its unique properties. It is a highly sensitive and specific reagent that can be used to detect various biomolecules, such as proteins, nucleic acids, and lipids. It has been used in a wide range of applications, including bioimaging, biosensing, and drug delivery.

properties

CAS RN

19447-62-2

Product Name

Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-

Molecular Formula

C16H17HgN3O2

Molecular Weight

483.92 g/mol

IUPAC Name

acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury

InChI

InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1

InChI Key

ORGOEGSBRIEKQT-UHFFFAOYSA-M

SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Other CAS RN

19447-62-2

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

synonyms

(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate
4-DPAPM

Origin of Product

United States

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